1-(3,4-difluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea 1-(3,4-difluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
Brand Name: Vulcanchem
CAS No.: 1058458-17-5
VCID: VC11948229
InChI: InChI=1S/C18H16F2N4O3/c19-13-5-4-12(11-14(13)20)22-18(26)21-8-2-9-24-17(25)7-6-15(23-24)16-3-1-10-27-16/h1,3-7,10-11H,2,8-9H2,(H2,21,22,26)
SMILES: C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC(=C(C=C3)F)F
Molecular Formula: C18H16F2N4O3
Molecular Weight: 374.3 g/mol

1-(3,4-difluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea

CAS No.: 1058458-17-5

Cat. No.: VC11948229

Molecular Formula: C18H16F2N4O3

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-difluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea - 1058458-17-5

Specification

CAS No. 1058458-17-5
Molecular Formula C18H16F2N4O3
Molecular Weight 374.3 g/mol
IUPAC Name 1-(3,4-difluorophenyl)-3-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]urea
Standard InChI InChI=1S/C18H16F2N4O3/c19-13-5-4-12(11-14(13)20)22-18(26)21-8-2-9-24-17(25)7-6-15(23-24)16-3-1-10-27-16/h1,3-7,10-11H,2,8-9H2,(H2,21,22,26)
Standard InChI Key HSEBVFQRDHPBPZ-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC(=C(C=C3)F)F
Canonical SMILES C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC(=C(C=C3)F)F

Introduction

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, including the formation of the pyridazine core, the introduction of the furan-2-yl group, and the attachment of the difluorophenyl urea moiety. Each step requires careful optimization of reaction conditions to ensure high yield and purity.

Potential Biological Activity

Compounds with similar structures, such as those containing pyridazine and furan rings, are often investigated for their pharmacological properties. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which are desirable traits in drug candidates.

Research Findings

While specific research findings on 1-(3,4-difluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea are not available in the provided sources, compounds with analogous structures have shown promise in various biological assays. The furan and pyridazine rings are common in bioactive molecules, suggesting potential applications in medicinal chemistry.

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:

PropertyHypothetical Value
Molecular WeightApproximately 400-500 g/mol
Melting PointVariable, dependent on crystalline form
SolubilityGenerally soluble in organic solvents like DMSO or ethanol
StabilityRequires assessment under different pH and temperature conditions

Future Directions

  • Synthetic Chemistry: Developing efficient synthesis routes to produce this compound in high purity.

  • Biological Assays: Evaluating its activity in various biological systems to identify potential therapeutic applications.

  • Pharmacokinetic Studies: Assessing its stability, metabolism, and distribution in biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator